N-[3-(dimethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
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Overview
Description
N-[3-(dimethylamino)propyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Mechanism of Action
Mode of Action
Given its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It is possible that the compound could influence a variety of pathways depending on its targets .
Pharmacokinetics
Its water solubility suggested by the presence of the dimethylamino group may influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s dimethylamino group could potentially make it sensitive to changes in pH . More research is needed to understand these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Dimethylamino Propyl Group: This step often involves nucleophilic substitution reactions where a dimethylamino propyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the molecule.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares the dimethylamino propyl group but has a different core structure.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: This compound has a similar propylamine structure but lacks the thieno[3,4-c]pyrazole core.
Uniqueness
N-[3-(dimethylamino)propyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is unique due to its thieno[3,4-c]pyrazole core, which imparts specific chemical and biological properties that are not present in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-22(2)10-6-9-19-17(24)18(25)20-16-14-11-26-12-15(14)21-23(16)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISUPGQRVWCITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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